Sucrosofate ammonium

概要

説明

Sucrosofate ammonium, also known as sucrose octasulfate ammonium, is a compound belonging to the class of organic compounds known as disaccharide sulfates. These compounds carry one or more sulfate groups on a sugar unit. This compound is primarily used in pharmaceutical and biochemical applications due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sucrosofate ammonium typically involves the sulfation of sucrose. This process can be achieved by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors where sucrose is treated with sulfuric acid or sulfur trioxide. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt. The product is purified through crystallization or other separation techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Sucrosofate ammonium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfate derivatives.

Reduction: Reduction reactions can lead to the formation of simpler sugar sulfates.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various sulfate esters and derivatives of sucrose, which can have different functional properties depending on the reaction conditions and reagents used .

科学的研究の応用

Sucrosofate ammonium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other sulfate compounds and as a catalyst in certain reactions.

Biology: It is employed in studies involving cell signaling and molecular interactions due to its ability to bind to specific proteins and receptors.

Medicine: this compound is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

Industry: It is utilized in the production of surfactants and emulsifiers for various industrial applications

作用機序

The mechanism of action of sucrosofate ammonium involves its interaction with molecular targets such as fibroblast growth factor receptors. It binds to these receptors, forming a complex that triggers downstream signaling pathways, including the activation of MAPK and AKT pathways. These interactions are crucial for its biological effects, such as promoting cell growth and differentiation .

類似化合物との比較

Similar Compounds

Sucralfate: Another disaccharide sulfate used in the treatment of gastrointestinal ulcers.

Quaternary Ammonium Compounds: These compounds share some structural similarities but have different applications, primarily as disinfectants and surfactants

Uniqueness

Sucrosofate ammonium is unique due to its specific binding properties and its ability to form stable complexes with proteins and receptors. This makes it particularly valuable in pharmaceutical and biochemical research, where precise molecular interactions are essential .

生物活性

Sucrosofate ammonium is a compound derived from sucrose and sulfate, primarily recognized for its applications in drug delivery systems, particularly in enhancing the efficacy of chemotherapeutic agents like irinotecan. This article explores its biological activity, focusing on its mechanisms, efficacy in drug formulations, and relevant case studies.

This compound acts as a trapping agent in liposomal formulations, which enhances the loading efficiency and stability of drugs. It is particularly noted for its role in the remote loading of irinotecan (CPT-11) into liposomes, which improves the pharmacokinetics and therapeutic index of this chemotherapeutic agent.

- Chemical Structure : Sucrosofate consists of multiple sulfate groups that facilitate its interaction with various drug molecules, enhancing their solubility and stability.

- Mechanism of Action : The compound helps maintain the active lactone form of CPT-11, protecting it from hydrolysis to its inactive carboxylate form under physiological conditions. This property is crucial for improving the drug's therapeutic efficacy.

Efficacy in Drug Formulations

Recent studies have demonstrated that liposomal formulations utilizing this compound show significant improvements in drug delivery systems:

- Enhanced Drug Loading : this compound allows for higher drug-to-lipid ratios in liposomal formulations. For example, studies showed that liposomes encapsulating CPT-11 with sucrose octasulfate (a related compound) exhibited superior drug retention and reduced leakage rates compared to those using traditional methods .

- Improved Antitumor Activity : In preclinical models, liposomal irinotecan formulations demonstrated increased antitumor efficacy. For instance, nal-IRI (nanoliposomal irinotecan) showed over 156% extension in animal survival compared to controls when combined with antiangiogenic agents .

Case Studies

- Liposomal Irinotecan Formulations : A study compared the efficacy of different trapping agents, including sucrose octasulfate and ammonium sulfate, in liposomal formulations of CPT-11. The results indicated that formulations using sucrose octasulfate had slower drug release profiles and improved antitumor activity .

- Clinical Applications : In clinical settings, liposomal formulations containing this compound have been explored for their potential in treating gastric adenocarcinoma. The combination of nal-IRI with other therapeutic agents resulted in significant tumor growth retardation and enhanced survival rates in xenograft models .

Table 1: Comparison of Liposomal Formulations with Different Trapping Agents

| Trapping Agent | Drug Loading Efficiency | Release Rate | Antitumor Efficacy |

|---|---|---|---|

| Sucrose Octasulfate | High | Slow | Superior |

| Ammonium Sulfate | Moderate | Moderate | Moderate |

| Sulfobutylether-β-cyclodextrin | Low | Fast | Low |

Table 2: Survival Rates in Xenograft Models

| Treatment Group | Survival Rate Increase (%) |

|---|---|

| Nal-IRI + Nintedanib | 13 |

| Nal-IRI + DC101 | 15 |

| Irinotecan (IRI) | 94 |

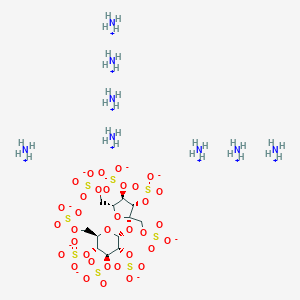

特性

IUPAC Name |

octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOAWDYRUPQHRM-QRDGSJRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H46N8O35S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74135-13-0 | |

| Record name | Sucrosofate ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCROSOFATE AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。